[4-(4-benzyl-4H-1,2,4-triazol-3-yl)phenyl]amine
Description
Properties
IUPAC Name |
4-(4-benzyl-1,2,4-triazol-3-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4/c16-14-8-6-13(7-9-14)15-18-17-11-19(15)10-12-4-2-1-3-5-12/h1-9,11H,10,16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXQRPKZVZFRMSB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=NN=C2C3=CC=C(C=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The core approach to synthesizing [4-(4-benzyl-4H-1,2,4-triazol-3-yl)phenyl]amine involves:
- Formation of 1,3-disubstituted thioureas as key intermediates.
- Conversion of these thioureas into 4-aryl-4H-1,2,4-triazol-3-yl amines via thiophile-promoted cyclization.
- Functionalization of the triazole ring with benzyl and phenylamine substituents.
This method mimics the amide/thioamide functionality and provides regioselective synthesis of the target compound.
Preparation of Key Intermediates: 1,3-Disubstituted Thioureas
- Thioureas are typically prepared by reacting the corresponding amines with isothiocyanates in solvents such as dichloromethane or acetonitrile.
- For example, 4-aminophenyl derivatives react with benzyl isothiocyanate to yield the corresponding 1,3-disubstituted thiourea intermediates.
- These intermediates are crucial starting points for cyclization to the triazole ring.
Cyclization to 1,2,4-Triazole Ring
- The cyclization involves the conversion of thioureas to carbodiimides, followed by reaction with formylhydrazide or acyl hydrazides.
- Thiophiles such as mercury(II) acetate (Hg(OAc)2) are employed to promote this transformation efficiently.
- Optimal reaction conditions identified include:
| Parameter | Condition | Outcome |
|---|---|---|
| Thiophile | Hg(OAc)2 | Highest yield of triazole product |
| Solvent | Typically dichloromethane or acetonitrile | Good solubility and reaction medium |
| Reaction Time | ~2 hours | ~70% conversion to triazole |
| Temperature | Room temperature to mild heating | Efficient cyclization |
| Molar Ratio | 1:2.5 (thiourea:formylhydrazide) | Increased yield (~91%) |
- The reaction proceeds via initial carbodiimide formation (isolated and characterized), followed by addition and ring closure to form the 1,2,4-triazole ring.
Functionalization with Benzyl and Phenylamine Groups
- The benzyl substituent is introduced typically through benzyl halides or benzyl isothiocyanates.
- The phenylamine moiety is incorporated by starting from 4-aminophenyl derivatives.
- Alkylation steps may involve sodium hydride-generated anions of the triazole amine reacting with benzyl bromides.
- Protection and deprotection strategies (e.g., TIPS protection of phenols) are used to control regioselectivity and functional group compatibility.
Alternative and Related Synthetic Routes
- Solid-phase synthesis methods have been reported for related 1,2,4-triazoles using acyl hydrazide resins and amidines.
- One-pot multi-component syntheses involving amines, hydrazones, and acyl hydrazides have been explored but often yield moderate product amounts with aromatic amines.
- Curtius rearrangement of azides to isocyanates followed by reaction with anilines or amines provides urea or amide derivatives related to the target compound.
- Thiosemicarbazide ring closure in alkaline medium is a classical method for 1,2,4-triazole-3-thiol derivatives, which can be further functionalized to the desired amines.
Representative Data from Research
| Compound | Yield (%) | Physical State | Key Spectral Data (1H NMR, DMSO-d6) |
|---|---|---|---|
| (4,5-Diphenyl-4H-1,2,4-triazol-3-yl)-phenyl-amine | 12 | Colorless solid, mp 201–202 °C | δ 8.36 (s, 1H), 7.54-7.49 (m, 5H), 7.33-7.31 (m, 4H) |
| (4-Methoxy-phenyl)-(4-phenyl-4H-1,2,4-triazol-3-yl)-amine | 63 | Pale yellow oil | δ 8.77 (s, 1H), 7.65-7.60 (m, 6H), 3.74 (s, 3H) |
| (3,5-Bis-trifluoromethyl-phenyl)-[4-(2-tert-butyl-phenyl)-4H-1,2,4-triazol-3-yl]-amine | 49 | Colorless solid, mp 249–250 °C | δ 9.11 (s, 1H), 7.73 (dd, J = 7.6, 1.2 Hz, 1H), 1.15 (s, 9H) |
Summary of Critical Factors Affecting Synthesis
- Thiophile choice: Hg(OAc)2 is optimal for high yield and regioselectivity.
- Reaction time: Approximately 2 hours is sufficient for maximum conversion.
- Substituent effects: Electronic and steric properties of aryl substituents influence carbodiimide formation and ring closure efficiency.
- Solvent and temperature: Polar aprotic solvents at mild temperatures favor good yields.
- Stoichiometry: Excess formylhydrazide improves product yield.
Chemical Reactions Analysis
Types of Reactions
[4-(4-benzyl-4H-1,2,4-triazol-3-yl)phenyl]amine undergoes various chemical reactions, including:
Oxidation: The triazole ring can be oxidized under specific conditions to form oxides.
Reduction: Reduction reactions can modify the triazole ring or the benzyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while substitution reactions can produce a variety of functionalized derivatives .
Scientific Research Applications
Chemistry
In chemistry, [4-(4-benzyl-4H-1,2,4-triazol-3-yl)phenyl]amine is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology
In biological research, this compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent. Its ability to interact with biological targets makes it a valuable tool in understanding disease mechanisms and developing new therapies .
Medicine
In medicine, derivatives of this compound are explored for their therapeutic potential. They are investigated for their efficacy in treating various diseases, including infections and cancers .
Industry
In the industrial sector, this compound is used in the development of new materials with specific properties, such as polymers and coatings .
Mechanism of Action
The mechanism of action of [4-(4-benzyl-4H-1,2,4-triazol-3-yl)phenyl]amine involves its interaction with molecular targets such as enzymes and receptors. The triazole ring can form hydrogen bonds and dipole interactions with biological molecules, affecting their function. This compound may inhibit enzymes like DNA gyrase and dihydrofolate reductase, disrupting essential cellular processes in microbes and cancer cells .
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The following table summarizes key analogs and their structural differences:
Physicochemical Properties
- Crystallinity : The methoxy-substituted analog () forms hydrogen-bonded chains via amine–triazole interactions, enhancing thermal stability . In contrast, the benzyl group in the target compound may promote π-π stacking but reduce hydrogen bonding.
- Solubility : Hydrochloride salts (e.g., ) and hydroxyl groups () improve aqueous solubility, whereas the benzyl and nitro groups () increase hydrophobicity.
Biological Activity
[4-(4-benzyl-4H-1,2,4-triazol-3-yl)phenyl]amine is a heterocyclic compound featuring a triazole ring, known for its diverse biological activities. This compound has garnered interest in pharmaceutical research due to its potential applications as an antimicrobial, antifungal, and anticancer agent. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
The compound's IUPAC name is 4-(4-benzyl-1,2,4-triazol-3-yl)aniline. Its molecular formula is C15H14N4, and it has a CAS number of 1211496-52-4. The structure features a triazole ring that is critical for its biological interactions.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been shown to inhibit the growth of various bacteria and fungi by targeting essential cellular processes. The mechanism involves the disruption of DNA synthesis through inhibition of enzymes like DNA gyrase and dihydrofolate reductase.
Anticancer Potential
The compound has demonstrated promising anticancer activity in several studies. For instance, derivatives of this compound have been evaluated for their cytotoxic effects on cancer cell lines. A notable study reported an IC50 value of less than 10 µM against specific cancer cell lines, indicating strong antiproliferative effects . The SAR analysis revealed that the presence of electron-donating groups enhances its activity against cancer cells.
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| This compound | <10 | Various |
| Fluconazole | 8.0 | Candida spp. |
| Voriconazole | 5.0 | Aspergillus spp. |
The biological activity of this compound can be attributed to its ability to form hydrogen bonds and dipole interactions with biological targets. This interaction can lead to the inhibition of critical enzymes involved in nucleic acid synthesis and cell division.
Study 1: Antifungal Activity
In a comparative study involving various triazole derivatives, this compound exhibited superior antifungal activity against Candida albicans and Aspergillus niger at concentrations as low as 5 µM. The study concluded that the compound's unique structure contributed to its enhanced permeability across fungal membranes .
Study 2: Anticancer Efficacy
A recent investigation assessed the anticancer potential of this compound against breast cancer cell lines (MCF-7). The results indicated that treatment with this compound resulted in a significant reduction in cell viability and induced apoptosis through caspase activation pathways .
Structure-Activity Relationship (SAR)
The SAR analysis emphasizes the importance of substituents on the triazole ring and the phenyl group in enhancing biological activity. Modifications such as adding halogen or hydroxyl groups have been shown to improve potency against microbial and cancerous cells.
| Substituent | Effect on Activity |
|---|---|
| -Cl | Increased potency |
| -OH | Enhanced solubility |
| -CH3 | Moderate activity |
Q & A
Q. What are the optimal synthetic routes for [4-(4-benzyl-4H-1,2,4-triazol-3-yl)phenyl]amine, and how do reaction conditions influence yield?
Methodological Answer: The synthesis of triazole derivatives like this compound typically involves cyclization reactions. A common approach is the reaction of hydrazine derivatives with carbonyl intermediates under acidic or basic conditions. For example:
- Step 1: Formation of a Schiff base intermediate using substituted phenylhydrazines and benzyl carbonyl compounds.
- Step 2: Cyclization under reflux with acetic acid or HCl to form the triazole core .
Key parameters include solvent choice (e.g., ethanol vs. DMF), temperature (80–120°C), and catalyst use (e.g., p-toluenesulfonic acid). Yields vary from 40–70%, with purity confirmed via HPLC or NMR .
Q. How can structural characterization of this compound be performed to confirm regioselectivity?
Methodological Answer:
- X-ray crystallography (using SHELX software for refinement) resolves bond angles and confirms the triazole ring’s substitution pattern .
- NMR spectroscopy: and NMR distinguish between N1- and N2-substituted triazoles. For example, benzyl protons adjacent to the triazole N4 position show downfield shifts (~δ 5.2 ppm) .
- Mass spectrometry (HRMS) validates molecular ion peaks and fragmentation patterns .
Q. What safety protocols are recommended for handling this compound during synthesis?
Methodological Answer:
- Use fume hoods and PPE (gloves, lab coats) to avoid inhalation or skin contact.
- Waste disposal: Segregate organic waste containing triazole derivatives and collaborate with certified waste management services for incineration or chemical neutralization .
Advanced Research Questions
Q. How can researchers design experiments to evaluate the antimicrobial activity of this compound derivatives?
Methodological Answer:
- Step 1: Synthesize analogs with varied substituents (e.g., halogens, methoxy groups) on the benzyl or phenyl rings .
- Step 2: Conduct minimum inhibitory concentration (MIC) assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.
- Control: Compare with standard antibiotics (e.g., ciprofloxacin).
- Mechanistic studies: Use fluorescence microscopy to assess membrane disruption or β-galactosidase assays for biofilm inhibition .
Q. What strategies resolve contradictions in biological activity data for triazole-based compounds?
Methodological Answer:
- Meta-analysis: Cross-validate results across multiple assays (e.g., enzyme inhibition vs. cell viability). For example, apparent anti-inflammatory activity may arise from off-target effects, requiring selectivity profiling using kinase panels .
- Structural tweaks: Modify the triazole’s substitution pattern (e.g., replacing benzyl with pyridinyl groups) to isolate structure-activity relationships (SAR) .
- Computational modeling: Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities to targets like HIV-1 protease or COX-2 .
Q. How can researchers optimize this compound for high-throughput crystallography studies?
Methodological Answer:
- Crystallization screening: Use vapor diffusion with 96-well plates and diverse precipitant cocktails (e.g., PEG 3350, ammonium sulfate).
- Data collection: Employ synchrotron radiation for high-resolution (<1.5 Å) datasets.
- Refinement: Apply SHELXL for anisotropic displacement parameters and hydrogen-bonding network analysis. SHELXPRO interfaces with CCP4 for validation .
Q. What methodologies enable the study of metabolic stability for this compound in preclinical models?
Methodological Answer:
- In vitro assays: Incubate the compound with liver microsomes (human/rat) and monitor degradation via LC-MS/MS. Calculate half-life () and intrinsic clearance .
- Isotope labeling: Use -labeled analogs to trace metabolites in urine and plasma.
- CYP450 inhibition: Screen against CYP3A4 and CYP2D6 isoforms to assess drug-drug interaction risks .
Key Notes
- Advanced tools: SHELX (crystallography), AutoDock (modeling), and LC-MS/MS (metabolomics) are emphasized for rigor.
- Contradictions addressed: Meta-analysis and computational modeling are critical for resolving conflicting data.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
